molecular formula C16H23NO6 B5875560 2-Morpholin-4-ylethyl 3,4,5-trimethoxybenzoate

2-Morpholin-4-ylethyl 3,4,5-trimethoxybenzoate

Cat. No.: B5875560
M. Wt: 325.36 g/mol
InChI Key: WNQWURDMNXQCKA-UHFFFAOYSA-N
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Description

2-Morpholin-4-ylethyl 3,4,5-trimethoxybenzoate is a chemical compound that combines a morpholine ring with a trimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-ylethyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(4-morpholinyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-ylethyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing esters to alcohols.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: 2-Morpholin-4-ylethyl 3,4,5-trimethoxybenzyl alcohol.

    Substitution: Halogenated derivatives of the benzene ring.

Scientific Research Applications

2-Morpholin-4-ylethyl 3,4,5-trimethoxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-ylethyl 3,4,5-trimethoxybenzoate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, altering membrane properties and affecting cellular signaling pathways. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzoate moiety but lacks the morpholine ring.

    2-(4-Morpholinyl)ethyl benzoate: Similar structure but without the methoxy groups on the benzene ring.

Uniqueness

2-Morpholin-4-ylethyl 3,4,5-trimethoxybenzoate is unique due to the combination of the morpholine ring and the trimethoxybenzoate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-morpholin-4-ylethyl 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-19-13-10-12(11-14(20-2)15(13)21-3)16(18)23-9-6-17-4-7-22-8-5-17/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQWURDMNXQCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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